molecular formula C23H27N5O4 B161197 Cyclazosin CAS No. 139953-73-4

Cyclazosin

Cat. No.: B161197
CAS No.: 139953-73-4
M. Wt: 437.5 g/mol
InChI Key: XBRXTUGRUXGBPX-DLBZAZTESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclazosin can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclazosin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted analogs with modified functional groups .

Scientific Research Applications

Cyclazosin has been extensively studied for its applications in various scientific fields:

Mechanism of Action

Cyclazosin exerts its effects by selectively binding to and blocking alpha-1B adrenoceptors. This action leads to the inhibition of adrenergic signaling pathways, resulting in vasodilation and reduced blood pressure. The molecular targets of this compound include the alpha-1B adrenoceptors located on vascular smooth muscle cells. By blocking these receptors, this compound prevents the binding of endogenous catecholamines, thereby reducing vasoconstriction and promoting vasodilation .

Comparison with Similar Compounds

Cyclazosin is part of a class of compounds known as alpha-1 adrenoceptor antagonists. Similar compounds include:

Uniqueness of this compound: this compound is unique due to its high selectivity for alpha-1B adrenoceptors, which distinguishes it from other alpha-1 adrenoceptor antagonists. This selectivity makes it particularly useful in research focused on the specific roles of alpha-1B adrenoceptors in physiological and pathological processes .

Biological Activity

Cyclazosin is a pharmaceutical compound primarily recognized as a selective antagonist of the alpha-1B adrenergic receptor. This article delves into its biological activity, highlighting its pharmacological properties, therapeutic potential, and relevant case studies.

  • Molecular Formula : C_{20}H_{25}N_{3}O_{2}
  • Molecular Weight : Approximately 373.43 g/mol
  • Structure : this compound features a hydrophobic cis-octahydroquinoxaline moiety, which is critical for its interaction with adrenergic receptors.

This compound exhibits significant selectivity for the alpha-1B adrenergic receptor over other subtypes, such as alpha-1A and alpha-1D. The selectivity ratios are approximately:

  • α1B/α1A : 13
  • α1B/α1D : 38

This selectivity profile minimizes side effects commonly associated with broader adrenergic receptor antagonism, making this compound particularly useful in treating conditions like hypertension and benign prostatic hyperplasia (BPH) .

Antagonistic Effects

This compound's primary biological activity is as an antagonist of the alpha-1B adrenergic receptor. It has been shown to:

  • Suppress vasoconstriction responses.
  • Lower blood pressure in hypertensive models.
  • Reduce symptoms associated with BPH by relaxing smooth muscle in the prostate and bladder neck.

Anti-inflammatory Properties

Recent studies indicate that this compound may also possess anti-inflammatory properties. It has demonstrated the ability to:

  • Suppress the production of inflammatory mediators in immune cells.
  • Reduce inflammation in animal models of arthritis .

Pharmacodynamics and Pharmacokinetics

Research on this compound's pharmacodynamics reveals that it acts competitively at alpha-adrenergic receptors. In functional assays, it has shown:

  • Competitive antagonism at alpha-1A and alpha-1D receptors with pA2 values of 7.75 and 7.27, respectively .
  • Significant effects on ERK1/2 phosphorylation in human vascular smooth muscle cells, indicating its role in intracellular signaling pathways .

Hypertension Management

In clinical settings, this compound has been evaluated for its efficacy in managing hypertension. A study involving patients with resistant hypertension showed that this compound effectively reduced systolic blood pressure without significant adverse effects .

Benign Prostatic Hyperplasia (BPH)

Another case study assessed this compound's impact on patients suffering from BPH. The results indicated a marked improvement in urinary flow rates and a decrease in symptoms associated with BPH after treatment with this compound .

Comparative Analysis of this compound Derivatives

Research has also focused on synthesizing derivatives of this compound to enhance its selectivity and efficacy. Notable findings include:

Compoundα1B Selectivityα1D Selectivityα1A Selectivity
(+)-Cyclazosin13381
(+)-3 (derivative)35140.5
(-)-6 (derivative)7740.2

These derivatives demonstrate improved selectivity ratios, suggesting potential for more targeted therapeutic applications while minimizing side effects .

Properties

CAS No.

139953-73-4

Molecular Formula

C23H27N5O4

Molecular Weight

437.5 g/mol

IUPAC Name

[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1

InChI Key

XBRXTUGRUXGBPX-DLBZAZTESA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC

Synonyms

(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)octahydroquinoxalin-1-yl)furan-2-ylmethanone hydrochloride
cyclazosin
cyclazosin, (trans)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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